molecular formula C25H38O4 B033402 Methyl 5-beta-cholan-3,7-dione-24-oate CAS No. 77060-26-5

Methyl 5-beta-cholan-3,7-dione-24-oate

Cat. No. B033402
CAS RN: 77060-26-5
M. Wt: 402.6 g/mol
InChI Key: UZRRNRRCPZZPNY-UHFFFAOYSA-N
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Description

“Methyl 5-beta-cholan-3,7-dione-24-oate” is a chemical compound with the molecular formula C25H38O4 . Its molecular weight is 402.5668 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-beta-cholan-3,7-dione-24-oate” includes 25 Carbon atoms, 38 Hydrogen atoms, and 4 Oxygen atoms . It contains a total of 70 bonds, including 32 non-Hydrogen bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 2 aliphatic ketones .

Scientific Research Applications

1. Structural Analysis and Molecular Modeling

Methyl 5-beta-cholan-3,7-dione-24-oate has been the subject of structural analysis using techniques like X-ray crystallography and Density Functional Theory (DFT) calculations. Studies have revealed detailed insights into its molecular structure, including the orientation of side chains and intermolecular interactions, which are crucial for understanding its biological activity (Virtanen et al., 2003).

2. Synthesis and Modification

Researchers have focused on the synthesis and modification of this compound, exploring different structural alterations. This includes the synthesis of various derivatives of methyl 5-beta-cholan-24-oates and their crystal structures, which contributes to understanding their solid-state properties (Salunke et al., 2008). Such studies are foundational for developing potential applications in medicinal chemistry.

3. Application in Synthesis of Fluorinated Sterols and Bile Acids

This compound has been utilized in the synthesis of fluorinated sterols and bile acids, such as in the preparation of methyl 3,3-(ethylenedioxy)-6β-fluoro-5β-cholan-24-oate. These synthesized molecules are aimed for further research in the development of analogs of aminosterol antibiotics like squalamine (Xia et al., 2003).

4. Biotransformation Studies

Biotransformation of methyl cholate, a related compound, using microorganisms like Aspergillus niger has led to the isolation of derivatives, including methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate. Such research contributes to understanding microbial transformations of steroidal compounds and may lead to new biotechnological applications (Al-Aboudi et al., 2009).

properties

IUPAC Name

methyl 4-(10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRRNRRCPZZPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336677
Record name Methyl 5-.beta.-cholan-3,7-dione-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-beta-cholan-3,7-dione-24-oate

CAS RN

77060-26-5
Record name Methyl 5-.beta.-cholan-3,7-dione-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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